Pharmacophore-Driven Superiority in DGAT1 Inhibition: 5-Phenyl vs. 2- and 4-Phenylthiazole Analogs
In a direct comparative study evaluating 2-, 4-, and 5-phenylthiazole analogs as DGAT1 inhibitors, the 5-phenylthiazole series exhibited superior in vitro potency. A representative compound from the 5-phenylthiazole series achieved an IC50 of 23 nM, coupled with an 87% reduction in plasma triglycerides in an in vivo mouse fat tolerance test [1]. This establishes the 5-phenylthiazole core as essential for high DGAT1 inhibitory activity, validating the use of (5-Phenylthiazol-2-yl)boronic acid as the preferred building block for this target class over 2- or 4-phenylthiazole alternatives.
| Evidence Dimension | In vitro DGAT1 enzyme inhibition (IC50) and in vivo triglyceride reduction |
|---|---|
| Target Compound Data | IC50 = 23 nM; 87% reduction in plasma triglycerides (in vivo) |
| Comparator Or Baseline | 2-phenylthiazole and 4-phenylthiazole analog series (potency not explicitly quantified but reported as less potent overall) |
| Quantified Difference | 5-phenylthiazole series is the only series reported to achieve potent (nanomolar) IC50 values and high in vivo efficacy. |
| Conditions | In vitro enzymatic assay and in vivo fat tolerance test in mice |
Why This Matters
Procurement of (5-Phenylthiazol-2-yl)boronic acid is essential for synthesizing DGAT1-targeted biaryl analogs, as the 5-phenyl regioisomer is the only one validated to confer nanomolar inhibitory potency and robust in vivo triglyceride lowering.
- [1] Kadam, K. S., Jadhav, R. D., Kandre, S., Guha, T., Reddy, M. M., Brahma, M. K., Deshmukh, N. J., Dixit, A. V., Doshi, L. S., Srinivasan, S., Devle, J., Damre, A. A., Nemmani, K. V. S., Gupte, A., & Sharma, R. (2013). Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. European Journal of Medicinal Chemistry, 65, 337–347. doi:10.1016/j.ejmech.2013.05.006. View Source
